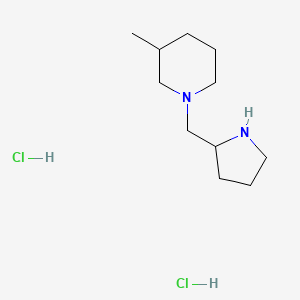

methyl]hydrazinecarbothioamide CAS No. 1256628-05-3](/img/structure/B1424868.png)

2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide

Overview

Description

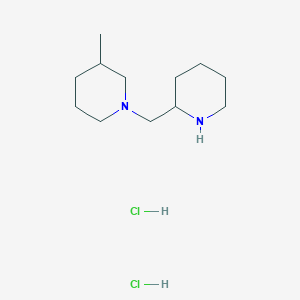

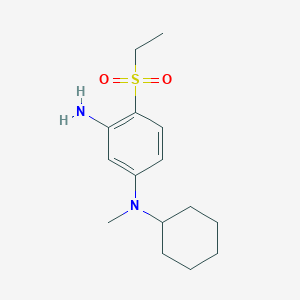

The compound “2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide” is a pyrimidine Schiff base ligand . Pyrimidine-based compounds are of wide interest due to their applications in various areas such as pharmaceutical, agrochemical, and phytosanitary industries . They are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules .

Synthesis Analysis

The pyrimidinyl Schiff base was synthesized from 2-amino-4,6-dimethylpyrimidine dissolved in ethanol . This method has been previously reported in the literature for the synthesis of a closely related compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by analytical measurements, spectral (IR, UV-vis, 1 H and 13 C-NMR and MS), and magnetometry . The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis

The compound has been used to synthesize heteroleptic divalent metal complexes . These complexes were synthesized from the pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal (II) acetate salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 123.1558 . The compound’s low molar conductivity values in dimethylsulphoxide suggested that they were non-ionic in nature .Scientific Research Applications

Biochemical and Molecular Insights

Research on related hydrazine compounds, such as 1,2-dimethylhydrazine (DMH), offers insights into the biochemical and molecular mechanisms of colon carcinogenesis in animal models. DMH, a strong DNA alkylating agent, undergoes metabolic reactions to produce carcinogenic effects in the colon by alkylating DNA and initiating carcinogenesis. This understanding aids in evaluating the impact of hydrazine compounds on DNA integrity and carcinogenic processes (Venkatachalam et al., 2020).

Potential Therapeutic Applications

Hydrazine derivatives have demonstrated a range of potential therapeutic applications:

Antitubercular Activity

Some hydrazinecarboxamide derivatives exhibit significant antitubercular activity, suggesting a basis for designing new leads for anti-TB compounds (Asif, 2014).

Cancer Research

Temozolomide, a compound within the same class, shows antitumor activity, underlining the potential for hydrazine derivatives in cancer therapy. Its ability to cross the blood-brain barrier and its application in pediatric brain tumors highlight the versatility of such compounds in medical research (Barone et al., 2006).

Antineoplastic Actions

Hydrazines and hydrazine-containing natural products exhibit antineoplastic actions, which have been explored for cancer chemotherapeutic activity, indicating the broad spectrum of hydrazine derivatives in potential cancer treatments (Tóth, 1996).

properties

IUPAC Name |

[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N7S/c1-4-3-5(2)12-8(11-4)13-6(9)14-15-7(10)16/h3H,1-2H3,(H3,10,15,16)(H3,9,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEZCWVUSHVXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NNC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NNC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1424786.png)

![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)

![N-(2-Hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424799.png)

![(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424802.png)